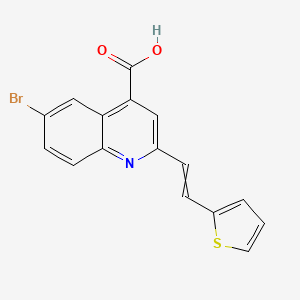
6-Bromo-2-(2-thiophen-2-ylethenyl)quinoline-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-bromo-2-[2-(thiophen-2-yl)ethenyl]quinoline-4-carboxylic acid: is a synthetic organic compound with the molecular formula C16H10BrNO2S and a molecular weight of 360.2 g/mol . This compound is characterized by the presence of a bromine atom at the 6th position of the quinoline ring, a thiophene ring attached via an ethenyl linkage at the 2nd position, and a carboxylic acid group at the 4th position of the quinoline ring . It is primarily used in research and development settings.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-bromo-2-[2-(thiophen-2-yl)ethenyl]quinoline-4-carboxylic acid typically involves multiple steps, starting from commercially available precursors. One common method involves the bromination of 2-[2-(thiophen-2-yl)ethenyl]quinoline-4-carboxylic acid using bromine or a brominating agent under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform at low temperatures to ensure selective bromination at the desired position.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using larger reaction vessels, and implementing purification techniques such as recrystallization or chromatography to obtain the desired product in high purity .
化学反応の分析
Types of Reactions: 6-bromo-2-[2-(thiophen-2-yl)ethenyl]quinoline-4-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction Reactions: The ethenyl linkage can be reduced to an ethyl linkage using reducing agents such as hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide in the presence of a catalyst can be employed.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Major Products:
Substitution Reactions: Products with various substituents replacing the bromine atom.
Oxidation Reactions: Sulfoxides or sulfones derived from the thiophene ring.
Reduction Reactions: Compounds with an ethyl linkage instead of an ethenyl linkage.
科学的研究の応用
Chemistry: 6-bromo-2-[2-(thiophen-2-yl)ethenyl]quinoline-4-carboxylic acid is used as a building block in the synthesis of more complex molecules.
Biology and Medicine: In biological research, this compound is investigated for its potential pharmacological properties. Quinoline derivatives are known for their antimicrobial, antiviral, and anticancer activities, and this compound may exhibit similar properties .
Industry: In the industrial sector, this compound can be used in the development of advanced materials, including organic semiconductors and light-emitting diodes (LEDs). Its unique structure makes it a valuable component in the design of new materials with specific electronic properties .
作用機序
The mechanism of action of 6-bromo-2-[2-(thiophen-2-yl)ethenyl]quinoline-4-carboxylic acid is not fully elucidated. based on the known activities of quinoline derivatives, it is likely to interact with various molecular targets, including enzymes and receptors. The presence of the bromine atom and the thiophene ring may enhance its binding affinity and specificity towards certain biological targets . Further research is needed to fully understand the pathways and molecular interactions involved.
類似化合物との比較
6-bromo-2-[2-(pyridin-3-yl)ethenyl]quinoline-4-carboxylic acid: This compound has a pyridine ring instead of a thiophene ring, which may alter its chemical and biological properties.
6-bromo-2-[2-(phenyl)ethenyl]quinoline-4-carboxylic acid: The phenyl ring in this compound provides different electronic and steric effects compared to the thiophene ring.
Uniqueness: The presence of the thiophene ring in 6-bromo-2-[2-(thiophen-2-yl)ethenyl]quinoline-4-carboxylic acid imparts unique electronic properties, making it distinct from other similar compounds.
特性
分子式 |
C16H10BrNO2S |
|---|---|
分子量 |
360.2 g/mol |
IUPAC名 |
6-bromo-2-(2-thiophen-2-ylethenyl)quinoline-4-carboxylic acid |
InChI |
InChI=1S/C16H10BrNO2S/c17-10-3-6-15-13(8-10)14(16(19)20)9-11(18-15)4-5-12-2-1-7-21-12/h1-9H,(H,19,20) |
InChIキー |
SJOZRJUFOKUWMW-UHFFFAOYSA-N |
正規SMILES |
C1=CSC(=C1)C=CC2=CC(=C3C=C(C=CC3=N2)Br)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(5S)-5-benzyl-2-(2,4,6-trimethylphenyl)-3,5,6,8-tetrahydro-1H-[1,2,4]triazolo[3,4-c][1,4]oxazin-4-ium;tetrafluoroborate](/img/structure/B11822940.png)
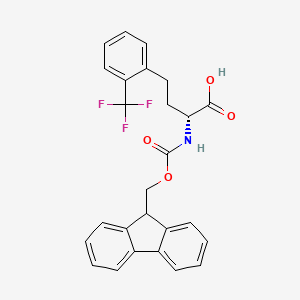


![6-bromo-2-[2-(4-ethylphenyl)ethenyl]quinoline-4-carboxylic acid](/img/structure/B11822972.png)
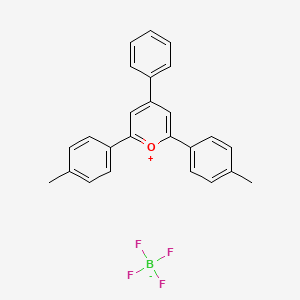
![4-{2-[1-(4-Bromophenyl)ethylidene]hydrazin-1-yl}benzoic acid](/img/structure/B11822975.png)
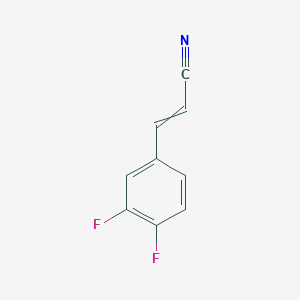

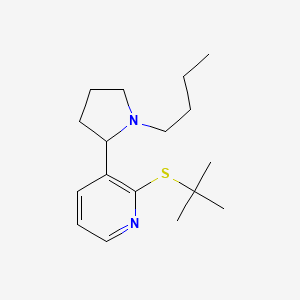

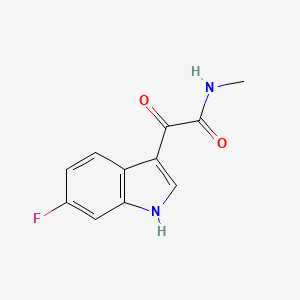
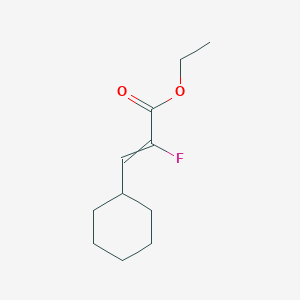
![6-Fluoro-5,8,9,10-tetrahydrobenzo[8]annulen-5-one](/img/structure/B11823020.png)
